molecular formula C11H10ClNO B11898411 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11898411
M. Wt: 207.65 g/mol
InChI Key: WCGLFMFJTIKQFA-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chlorine atom at the 5th position and a methyl group at the 6th position on the indole ring, with an ethanone group attached to the 3rd position. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 5-chloroindole with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

    1-(5-Chloro-1H-indol-3-yl)ethanone: Lacks the methyl group at the 6th position, leading to different chemical and biological properties.

    1-(6-Methyl-1H-indol-3-yl)ethanone: Lacks the chlorine atom at the 5th position, resulting in distinct reactivity and applications.

    1-(5-Bromo-6-methyl-1H-indol-3-yl)ethanone:

Uniqueness: 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone is unique due to the specific combination of chlorine and methyl substituents on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3

InChI Key

WCGLFMFJTIKQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)C

Origin of Product

United States

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